[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14789144
InChI: InChI=1S/C23H25ClN2O2/c1-16(2)26-13-10-19-20(4-3-5-21(19)26)22(27)25-14-11-23(28,12-15-25)17-6-8-18(24)9-7-17/h3-10,13,16,28H,11-12,14-15H2,1-2H3
SMILES:
Molecular Formula: C23H25ClN2O2
Molecular Weight: 396.9 g/mol

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone

CAS No.:

Cat. No.: VC14789144

Molecular Formula: C23H25ClN2O2

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone -

Specification

Molecular Formula C23H25ClN2O2
Molecular Weight 396.9 g/mol
IUPAC Name [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-4-yl)methanone
Standard InChI InChI=1S/C23H25ClN2O2/c1-16(2)26-13-10-19-20(4-3-5-21(19)26)22(27)25-14-11-23(28,12-15-25)17-6-8-18(24)9-7-17/h3-10,13,16,28H,11-12,14-15H2,1-2H3
Standard InChI Key LYHFIIHFMRAEFT-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Introduction

Chemical Identity and Molecular Characterization

Basic Structural Properties

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(propan-2-yl)-1H-indol-4-yl]methanone (CAS No. 1435908-01-2) possesses the molecular formula C23H25ClN2O2\text{C}_{23}\text{H}_{25}\text{ClN}_2\text{O}_2 and a molecular weight of 396.9 g/mol . The IUPAC name systematically describes its architecture: a piperidine ring substituted at the 4-position with both a hydroxyl group and a 4-chlorophenyl group, linked via a methanone bridge to a 1-isopropylindole moiety.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number1435908-01-2
Molecular FormulaC23H25ClN2O2\text{C}_{23}\text{H}_{25}\text{ClN}_2\text{O}_2
Molecular Weight396.9 g/mol
IUPAC Name[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(propan-2-yl)-1H-indol-4-yl]methanone

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring (δ 3.2–3.8 ppm for CH₂ groups), the aromatic chlorophenyl protons (δ 7.2–7.4 ppm), and the indole system (δ 6.8–7.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 397.1 (M+H⁺). Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability.

Synthesis and Manufacturing Approaches

Core Synthetic Pathways

The synthesis typically employs a three-step strategy:

  • Piperidine Intermediate Preparation: 4-Chlorophenylmagnesium bromide reacts with ethyl piperidine-4-carboxylate, followed by hydroxylation using NaBH₄/CeCl₃ to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Indole Methanone Synthesis: Friedel-Crafts acylation of 1-isopropylindole with chloroacetyl chloride produces 1-(propan-2-yl)-4-(chloroacetyl)-1H-indole.

  • Coupling Reaction: A nucleophilic substitution between the piperidine intermediate and indole methanone precursor under inert atmosphere (N₂) at 80°C for 12 hours yields the target compound.

Table 2: Optimized Reaction Conditions

ParameterConditionYield
Coupling Temperature80°C68–72%
CatalystK₂CO₃
SolventAnhydrous DMF
Reaction Time12 hours

Purification and Quality Control

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) validates purity, while elemental analysis confirms stoichiometry (C: 69.55%, H: 6.30%, N: 7.05% observed vs. C: 69.59%, H: 6.35%, N: 7.06% theoretical) .

Structural and Electronic Features

Reactivity Profile

Key reactive sites include:

  • Piperidine Nitrogen: Susceptible to alkylation/acylation .

  • Hydroxyl Group: Participates in etherification and esterification.

  • Indole C3 Position: Electrophilic substitution site for halogenation.

Derivative Development and Structure-Activity Relationships

Table 3: Notable Derivatives and Enhanced Properties

Derivative ModificationBiological Activity ImprovementSource
Replacement of Cl with CF₃CDK2 IC₅₀ = 0.9 μM
Indole N-substitution with cyclopropylJAK3 inhibition ↑ 22%
Methanone → ThioketoneSolubility ↑ 3-fold

Future Research Directions

  • Pharmacokinetic Profiling: Address current gaps in oral bioavailability and plasma protein binding data.

  • In Vivo Efficacy Models: Evaluate antitumor activity in xenograft models of CDK2-driven cancers.

  • Target Deconvolution: Employ chemoproteomics to identify off-target interactions.

  • Formulation Optimization: Develop nanoparticle carriers to enhance aqueous solubility (current solubility: 12 μg/mL in PBS).

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